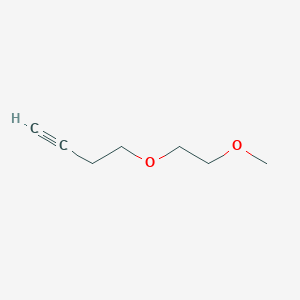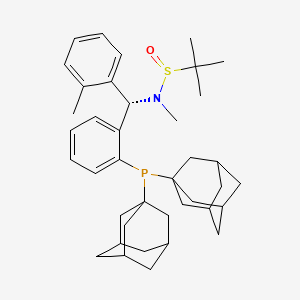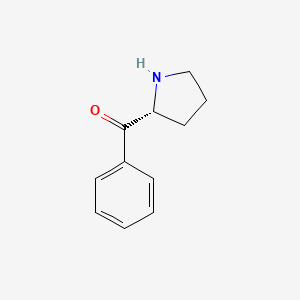
(R)-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with a chiral amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxybenzaldehyde, while reduction can produce various amine derivatives.
Scientific Research Applications
®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- ®-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-ol
- Trifluoromethyl ethers
- Phenolic compounds with trifluoroethoxy groups
Uniqueness
®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride stands out due to its unique combination of a trifluoroethoxy group and an ethan-1-amine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13ClF3NO |
|---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
(1R)-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13;/h2-5,7H,6,14H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
ALLHEESHDHGFAP-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCC(F)(F)F)N.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)





![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)



![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643012.png)

